molecular formula C26H48P2 B1585223 1,2-Bis(dicyclohexylphosphino)ethane CAS No. 23743-26-2

1,2-Bis(dicyclohexylphosphino)ethane

Cat. No. B1585223
Key on ui cas rn: 23743-26-2
M. Wt: 422.6 g/mol
InChI Key: BOUYBUIVMHNXQB-UHFFFAOYSA-N
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Patent
US04293465

Procedure details

Dicyclohexyl phosphine (40 g, 0.2 mole) was reacted with ethylene dibromide (18 g, 0.1 mole) for 2 hours at 90°-100° C. to form ethylenebis(dicyclohexylphosphine). The phosphine compound was then oxidized with 25 g of 30% hydrogen peroxide to give the phosphine oxide. The crude product was recrystallized from isopropanol/water to give 20 grams of the subject compound, m.p. 199°-201° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([PH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:14](Br)[CH2:15]Br>>[CH2:8]([P:7]([CH:15]1[CH2:14][CH2:10][CH2:11][CH2:12][CH2:13]1)[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:9][P:7]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(CCCCC1)PC1CCCCC1
Name
Quantity
18 g
Type
reactant
Smiles
C(CBr)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CP(C1CCCCC1)C1CCCCC1)P(C1CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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